molecular formula C10H16N2O2 B2627166 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol CAS No. 634559-51-6

1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol

Cat. No.: B2627166
CAS No.: 634559-51-6
M. Wt: 196.25
InChI Key: UEEAIVAMUGLAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol is an organic compound that features a furan ring and a piperazine moiety connected via an ethan-1-ol linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the ethan-1-ol linker is replaced by the piperazine.

    Final Assembly: The final step involves the coupling of the furan ring with the piperazine-ethan-1-ol intermediate under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a tetrahydrofuran derivative.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as potential antimicrobial or anticancer activity.

    Industry: Used in the synthesis of complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and piperazine moiety could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)-2-(morpholin-4-yl)ethan-1-ol: Similar structure but with a morpholine ring instead of piperazine.

    1-(Thiophen-2-yl)-2-(piperazin-1-yl)ethan-1-ol: Similar structure but with a thiophene ring instead of furan.

Uniqueness

1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol is unique due to the combination of the furan ring and piperazine moiety, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(furan-2-yl)-2-piperazin-1-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12/h1-2,7,9,11,13H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEAIVAMUGLAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.